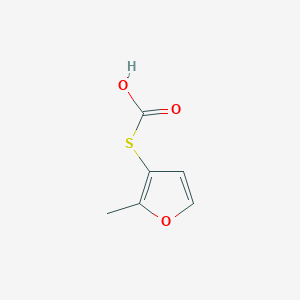

S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate

Description

Properties

IUPAC Name |

(2-methylfuran-3-yl)sulfanylformic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-4-5(2-3-9-4)10-6(7)8/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXOTZJBKAUMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate typically involves the reaction of 2-methylfuran with carbonothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate may involve continuous flow reactors to optimize the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced under specific conditions to yield reduced sulfur-containing derivatives.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced sulfur-containing compounds.

Substitution: Substituted furan derivatives.

Scientific Research Applications

Chemistry: S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate is used as a building block in organic synthesis

Biology: In biological research, this compound may be used to study the interactions of sulfur-containing organic molecules with biological systems. It can serve as a model compound for understanding the behavior of similar natural products.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery. Researchers investigate its effects on various biological targets to identify potential therapeutic applications.

Industry: In the industrial sector, S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate exerts its effects involves interactions with specific molecular targets. The compound’s sulfur and oxygen atoms can form bonds with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Table 1: Structural Comparison of Selected Thioesters and Furan Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Group |

|---|---|---|---|---|

| S-(2-Methylfuran-3-yl) O-Hydrogen Carbonothioate | 55764-25-5 | C₆H₆O₂S | O-H, 2-methylfuran-3-yl | Thiocarbonic acid (O-hydrogen) |

| O-Ethyl S-(2-Furanylmethyl) Carbonothioate | Not Provided | C₈H₁₀O₂S | O-Ethyl, 2-furanylmethyl | Thiocarbonic acid (O-ethyl) |

| S-(2-Methyl-3-furyl) Thioacetate | 55764-25-5 | C₇H₈O₂S | Acetyl, 2-methylfuran-3-yl | Thioacetate |

| 2-Methyl-3-Furanthiol Acetate | 55764-25-5 | C₇H₈O₂S | Acetyl, 2-methylfuran-3-thiol | Thioester (acetylated thiol) |

Key Observations :

- Substituent Effects: The O-hydrogen group in the target compound enhances acidity compared to the O-ethyl group in O-Ethyl S-(2-Furanylmethyl) Carbonothioate . This difference influences reactivity in nucleophilic reactions. Thioacetate derivatives (e.g., S-(2-Methyl-3-furyl) Thioacetate) replace the thiocarbonic acid with an acetyl group, reducing acidity but increasing volatility due to lower polarity .

Reactivity and Stability

Hydrolysis Sensitivity :

Thermal Stability :

- Methylfuran-containing thioesters generally decompose at temperatures above 150°C, with decomposition pathways influenced by substituents.

Biological Activity

S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate features a furan ring substituted with a methyl group and a carbonothioate moiety. The presence of these functional groups may influence its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Biological Activity Overview

The biological activity of S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate has been explored in various studies, focusing on its potential as an inhibitor of specific enzymes and its cytotoxic effects.

Enzyme Inhibition

One of the primary areas of research has been the compound's inhibitory effects on human monoamine oxidase (hMAO). Monoamine oxidases are critical enzymes involved in the metabolism of neurotransmitters, making them significant targets for treating neurological disorders.

Table 1: Inhibitory Activity Against hMAO

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate | TBD | TBD |

| Selegiline | 0.044 | Standard |

Note: Data for S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate is currently not available (TBD).

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. Preliminary studies suggest that while some derivatives exhibit potent inhibitory activity against hMAO, their cytotoxicity towards normal cell lines remains low.

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) against NIH/3T3 |

|---|---|

| S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate | TBD |

| Compound 3e | 19.002 |

Note: The IC50 value for S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate is currently not available (TBD).

The mechanism by which S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate exerts its biological effects may involve the formation of enzyme-inhibitor complexes. This interaction could alter the normal catalytic activity of target enzymes such as hMAO, leading to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.

Case Studies and Research Findings

Research findings indicate that compounds similar to S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate have shown promise in preclinical models. For instance, studies on benzothiazole derivatives have demonstrated significant inhibition against hMAO-B with low cytotoxicity, suggesting a favorable profile for further development.

Case Study Example:

A study conducted on benzothiazole derivatives found that one compound exhibited an IC50 value of 0.060 µM against hMAO-B while showing minimal cytotoxicity at effective concentrations. This highlights the potential for similar compounds to be developed into therapeutic agents with selective action against specific enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.